Beta-cell biologyInsulin secretionDiabetes research
Researchers studying glucose-stimulated insulin secretion (GSIS) often lack a truly inert stereochemical control. D-Altrose (CAS 1990-29-0), the C-3 epimer of D-glucose, does not stimulate insulin release or lactate formation in pancreatic islets, unlike D-glucose and D-mannose. Its dynamic chair conformer equilibrium further distinguishes it from rigid glucose analogs.
• Validated negative control for beta-cell glucose-sensing assays; no insulin secretagogue activity.
• Substrate for L-fucose isomerase and D-arabinose isomerase, enabling rare sugar biocatalysis studies.
• ≥98% HPLC purity, white to off-white powder; shipped ambient, store at 2-8°C.
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Cat. No.B8254741
⚠ Attention: For research use only. Not for human or veterinary use.
D-Altrose (CAS 1990-29-0) is a rare aldohexose and the C-3 epimer of D-glucose, differing only in the stereochemistry at the third carbon atom [1]. Naturally occurring in extremely small quantities, it is primarily produced via chemical synthesis from precursors like levoglucosenone [2] or through enzymatic bioconversion from cheaper sugars such as D-fructose or D-psicose [3]. Unlike its more common or better-characterized epimers D-glucose and D-allose, D-altrose exhibits a uniquely low energy barrier between its complementary chair conformations, leading to dynamic conformer mixtures in solution [4], a property that directly impacts its reactivity and utility in glycoscience applications.
Rare C-3 epimer of D-glucose with dynamic chair conformer equilibrium
Supports glycoconjugate synthesis, enzymology, and metabolic control studies
May serve as negative-control probe and isomerase characterization substrate
[1] Wikipedia contributors. (2009, June 20). 阿卓糖 [Altrose]. Wikipedia. Retrieved from https://zh.wikipedia.org/wiki/%E9%98%BF%E5%8D%93%E7%B3%96 View Source
[2] Japan Tobacco Inc. (1991). Method of preparing D-altrose (Patent No. EP91917514.1). European Patent Office. Retrieved from https://patents.google.com/patent/EP91917514A1/en View Source
[3] Menavuvu, B. T., Poonperm, W., Leang, K., Noguchi, N., Okada, H., Morimoto, K., ... & Izumori, K. (2006). Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of D-altrose from D-psicose. Journal of Bioscience and Bioengineering, 102(5), 436–441. https://doi.org/10.1263/jbb.102.436 View Source
[4] Lütjohann, C., Kühl, O., Zimmer, R., & Reissig, H. U. (2024). Ready chemistry with a rare sugar: Altrobioside synthesis and analysis of conformational characteristics. Carbohydrate Research, 544, 109228. https://doi.org/10.1016/j.carres.2024.109228 View Source
Why D-Altrose Cannot Be Replaced
Generic substitution among aldohexoses fails due to profound and quantifiable differences in biological recognition and conformational behavior driven by stereochemistry. D-Altrose is biologically inert as an insulin secretagogue in pancreatic islets, unlike D-glucose and D-mannose, and does not stimulate lactate formation [1]. Furthermore, in plant models, D-altrose exhibits no growth inhibition, whereas its close analog D-allose significantly suppresses root and shoot development [2]. At the molecular level, D-altrose's dynamic conformational equilibrium, with a low energy barrier between chair forms, stands in stark contrast to the more rigidly favored ⁴C₁ chair of D-glucose [3], profoundly affecting its behavior as a glycosyl donor and its interaction with enzymes and binding proteins. These verified, data-backed divergences in both macroscopic biological response and microscopic molecular structure render D-altrose functionally non-interchangeable with its structural isomers and analogs.
D-Glucose
May stimulate insulin release and adipocyte GPDH activity, confounding metabolic control endpoints.
D-Allose
May inhibit plant growth in assays, introducing artifacts not observed with D-altrose.
Common aldohexoses
Lack the low energy barrier between chair conformations required for unique glycoconjugate shapes.
[1] Ashcroft, S. J. H., & Lowry, M. (1981). β-Cell recognition of stereoisomers of D-glucose. Diabetologia, 17(3), 165–168. https://doi.org/10.1007/BF01219744 View Source
[2] Kano, A., Gomi, K., Yamasaki-Kokudo, Y., Satoh, M., Fukumoto, T., Ohtani, K., ... & Akimitsu, K. (2010). A rare sugar, d-allose, confers resistance to rice bacterial blight with upregulation of defense-related genes in Oryza sativa. Phytopathology, 100(1), 85–90. https://doi.org/10.1094/PHYTO-100-1-0085 View Source
[3] Lütjohann, C., Kühl, O., Zimmer, R., & Reissig, H. U. (2024). Ready chemistry with a rare sugar: Altrobioside synthesis and analysis of conformational characteristics. Carbohydrate Research, 544, 109228. https://doi.org/10.1016/j.carres.2024.109228 View Source
D-Altrose Comparative Evidence
No Insulin Secretion Stimulation
In a comparative study of all eight D-aldohexose stereoisomers on isolated pancreatic islets, D-altrose failed to stimulate insulin release, in direct contrast to D-glucose and D-mannose. This establishes D-altrose as a biologically inactive control in this key metabolic pathway [1].
Insulin SecretionHead-to-head
D-Altrose: No stimulation
D-Glucose, D-Mannose: Stimulation
[1] Ashcroft, S. J. H., & Lowry, M. (1981). β-Cell recognition of stereoisomers of D-glucose. Diabetologia, 17(3), 165–168. https://doi.org/10.1007/BF01219744 View Source
No Rice Growth Inhibition
When applied to rice plants (Oryza sativa) at equivalent concentrations, D-altrose showed no effect on root or shoot growth. In contrast, D-allose, its C-3 epimer, caused significant growth inhibition [1]. This demonstrates a stark functional divergence between two structurally similar rare sugars in a plant system.
Rice Growth InhibitionHead-to-head
D-Altrose: No inhibition
D-Allose: Significant inhibition
Inhibition of root and shoot growth in rice seedlings
Target Compound Data
No significant inhibition observed
Comparator Or Baseline
D-Allose: Significant inhibition of both root and shoot growth
Quantified Difference
Categorical difference (inhibitory vs. non-inhibitory)
Conditions
Rice plant (Oryza sativa) treatment with rare sugars
Why This Matters
This distinction is critical for researchers investigating plant defense elicitors or sugar signaling, as it confirms that the biological activity of D-allose is not shared by its C-3 epimer D-altrose.
[1] Kano, A., Gomi, K., Yamasaki-Kokudo, Y., Satoh, M., Fukumoto, T., Ohtani, K., ... & Akimitsu, K. (2010). A rare sugar, d-allose, confers resistance to rice bacterial blight with upregulation of defense-related genes in Oryza sativa. Phytopathology, 100(1), 85–90. https://doi.org/10.1094/PHYTO-100-1-0085 View Source
No Adipocyte GPDH Activity Increase
In differentiated 3T3-L1 adipocytes, D-altrose did not increase glycerol-3-phosphate dehydrogenase (GPDH) activity or triglyceride (TG) accumulation, whereas D-glucose did [1]. This metabolic inertness in a key model for lipid storage distinguishes D-altrose from the primary physiological sugar.
Adipocyte GPDH ActivityHead-to-head
D-Altrose: No increase in GPDH or TG
D-Glucose: Increases
Effect on GPDH activity and TG accumulation in 3T3-L1 adipocytes
Target Compound Data
No increase in GPDH activity; No increase in TG amount
Comparator Or Baseline
D-Glucose: Increased GPDH activity and TG amount
Quantified Difference
Categorical difference (increase vs. no increase)
Conditions
3T3-L1 adipocyte culture, 3 days post-differentiation
Why This Matters
This data supports the use of D-altrose as a metabolically neutral control or as a scaffold for designing analogs that do not trigger lipid accumulation.
[1] Inhibition of adipocytokine secretion by rare sugars. (2007). Proceedings of Annual Meeting of the Physiological Society of Japan, 2007(0), 243–243. https://doi.org/10.14849/psjproc.2007.0.243.2 View Source
Unique Conformational Equilibrium
D-Altrose is distinguished by a low energy barrier between its complementary chair conformations (⁴C₁ and ¹C₄), leading to dynamic mixtures of conformers in solution [1]. This is in contrast to D-glucose, which overwhelmingly favors a single ⁴C₁ chair conformation. The conformational dynamics of D-altrose directly influence its reactivity in glycosylation reactions and the three-dimensional structure of resulting glycoconjugates.
Conformational flexibility and equilibrium in solution
Target Compound Data
Low energy barrier between ⁴C₁ and ¹C₄ chairs; dynamic mixture of conformers
Comparator Or Baseline
D-Glucose: Predominantly ⁴C₁ chair conformation
Quantified Difference
Qualitative difference in conformational landscape (dynamic vs. static)
Conditions
Solution-state NMR and VCD spectroscopic analysis
Why This Matters
This unique conformational profile makes D-altrose a valuable building block for synthesizing glycoconjugates with non-standard shapes and for probing carbohydrate-protein interactions where conformational flexibility is a key determinant of binding.
[1] Lütjohann, C., Kühl, O., Zimmer, R., & Reissig, H. U. (2024). Ready chemistry with a rare sugar: Altrobioside synthesis and analysis of conformational characteristics. Carbohydrate Research, 544, 109228. https://doi.org/10.1016/j.carres.2024.109228 View Source
Aldose Isomerase Diagnostic Substrate
D-Arabinose isomerase from Klebsiella pneumoniae accepts D-altrose as a substrate, catalyzing its interconversion with D-psicose with an equilibrium ratio of 13:87 (D-altrose:D-psicose) [1]. This substrate specificity profile is distinct, as the enzyme also acts on D-arabinose (90:10 equilibrium with D-ribulose) and L-fucose (90:10 with L-fuculose). Recombinant L-fucose isomerase from Caldicellulosiruptor saccharolyticus also isomerizes D-altrose alongside its primary substrates [2].
D-altrose shows a markedly different equilibrium ratio (13:87) compared to other aldose substrates.
Conditions
Purified D-arabinose isomerase, 50 mM glycine-NaOH, pH 9.0, 40°C
Why This Matters
This quantifiable and unique substrate profile makes D-altrose an essential reagent for characterizing the specificity of novel aldose isomerases and epimerases, and for developing biocatalytic routes to other rare sugars.
[1] Menavuvu, B. T., Poonperm, W., Leang, K., Noguchi, N., Okada, H., Morimoto, K., ... & Izumori, K. (2006). Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of D-altrose from D-psicose. Journal of Bioscience and Bioengineering, 102(5), 436–441. https://doi.org/10.1263/jbb.102.436 View Source
[2] Ju, Y. H., & Oh, D. K. (2010). Characterization of a recombinant L-fucose isomerase from Caldicellulosiruptor saccharolyticus that isomerizes L-fucose, D-arabinose, D-altrose, and L-galactose. Biotechnology Letters, 32(2), 299–304. https://doi.org/10.1007/s10529-009-0154-7 View Source
Altrobioside Synthesis
Synthesis of methyl altrobiosides from D-altrose yields disaccharides where the pyranose ring conformations differ from the regular ⁴C₁ chair and are influenced by the regiochemistry of the interglycosidic linkage [1]. This is a direct consequence of D-altrose's inherent conformational flexibility and is not observed in analogous glycosides prepared from more rigid sugars like D-glucose.
Altrobioside ConformationClass-level inference
Non-⁴C₁ chair conformations
Glucose glycosides: Standard ⁴C₁
Conformation of pyranose rings in synthesized glycosides
Target Compound Data
Altrobiosides adopt non-⁴C₁ chair conformations, dependent on linkage type
Comparator Or Baseline
D-Glucose-derived glycosides: Predominantly adopt standard ⁴C₁ chair
Quantified Difference
Qualitative difference in observed ring conformation (non-standard vs. standard)
Conditions
NMR analysis of synthesized (1→2), (1→3), (1→4), and (1→6)-α-linked altrobiosides
Why This Matters
For researchers synthesizing complex oligosaccharides or glycoconjugates, D-altrose provides access to unique three-dimensional shapes and properties, enabling the exploration of structure-activity relationships not accessible with common sugars.
[1] Lütjohann, C., Kühl, O., Zimmer, R., & Reissig, H. U. (2024). Ready chemistry with a rare sugar: Altrobioside synthesis and analysis of conformational characteristics. Carbohydrate Research, 544, 109228. https://doi.org/10.1016/j.carres.2024.109228 View Source
D-Altrose Applications
Negative Control for Insulin Secretion Assays
D-Altrose is the ideal negative control for experiments investigating glucose-stimulated insulin secretion (GSIS). As demonstrated in isolated islet studies, it does not stimulate insulin release, unlike D-glucose and D-mannose [1]. Its structural similarity to D-glucose, without its biological activity, allows researchers to dissect the stereospecific requirements of the glucose-sensing machinery in beta-cells.
Aldose Isomerase Characterization Substrate
D-Altrose is an essential reagent for enzymology studies focused on rare sugar production. Its distinct equilibrium ratio with D-psicose (13:87) when using D-arabinose isomerase [1], and its acceptance as a substrate by L-fucose isomerase [2], provides a unique benchmark for characterizing the substrate specificity of novel isomerases. This is crucial for developing biocatalytic pathways to produce other high-value rare sugars.
Dynamic Glycoconjugate Building Block
D-Altrose is a strategic choice for synthetic chemists aiming to introduce conformational flexibility into oligosaccharides and glycoconjugates. Its low energy barrier between chair conformations [1] yields altrobiosides with non-standard ring shapes that vary with linkage regiochemistry [1]. This allows for the rational design of molecules with unique three-dimensional structures for probing carbohydrate recognition events or developing novel biomaterials.
Adipocyte Differentiation Inert Control
In research on adipocyte biology and obesity, D-altrose serves as a metabolically neutral control. Data shows it does not increase GPDH activity or triglyceride accumulation in 3T3-L1 adipocytes, unlike D-glucose [1]. This property is valuable for distinguishing the specific effects of metabolizable sugars from potential osmotic or other non-metabolic effects in cell culture models of lipid storage.
Application
Selection Property
Validation Focus
GSIS negative-control studies
Stereochemical inertness in insulin release
Confirm non-stimulatory response in islet models
Isomerase substrate profiling
Unique equilibrium ratio with D-psicose
Verify conversion kinetics under assay conditions
Glycoconjugate design
Low energy barrier between chair conformers
Assess glycosylation product conformation by NMR
Adipocyte metabolism control
No GPDH activity or TG accumulation
Validate metabolic inertness in lipid accumulation models
[1] Ashcroft, S. J. H., & Lowry, M. (1981). β-Cell recognition of stereoisomers of D-glucose. Diabetologia, 17(3), 165–168. https://doi.org/10.1007/BF01219744 View Source
[2] Menavuvu, B. T., Poonperm, W., Leang, K., Noguchi, N., Okada, H., Morimoto, K., ... & Izumori, K. (2006). Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of D-altrose from D-psicose. Journal of Bioscience and Bioengineering, 102(5), 436–441. https://doi.org/10.1263/jbb.102.436 View Source
[3] Ju, Y. H., & Oh, D. K. (2010). Characterization of a recombinant L-fucose isomerase from Caldicellulosiruptor saccharolyticus that isomerizes L-fucose, D-arabinose, D-altrose, and L-galactose. Biotechnology Letters, 32(2), 299–304. https://doi.org/10.1007/s10529-009-0154-7 View Source
[4] Lütjohann, C., Kühl, O., Zimmer, R., & Reissig, H. U. (2024). Ready chemistry with a rare sugar: Altrobioside synthesis and analysis of conformational characteristics. Carbohydrate Research, 544, 109228. https://doi.org/10.1016/j.carres.2024.109228 View Source
[5] Inhibition of adipocytokine secretion by rare sugars. (2007). Proceedings of Annual Meeting of the Physiological Society of Japan, 2007(0), 243–243. https://doi.org/10.14849/psjproc.2007.0.243.2 View Source
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